REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[CH2:15][OH:16].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([F:14])=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[CH:15]=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C=1C(=NC=CC1)F)CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel (30 mL) was added
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of silica gel (10 mL)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1)C=1C(=NC=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.49 mmol | |
AMOUNT: MASS | 4.71 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 187.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |